![molecular formula C14H23NO4 B2573023 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid CAS No. 2416243-62-2](/img/structure/B2573023.png)
1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid, also referred to by its IUPAC name and various identifiers, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 2171731-99-8
- Structure : The compound features a spiro[3.3]heptane core, which is known for its bioisosteric properties, allowing it to mimic benzene rings in biological systems while providing enhanced stability and solubility.
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its interactions with various biological targets, including receptors and enzymes involved in metabolic pathways.
Preliminary studies suggest that compounds with similar spirocyclic structures may exhibit interactions with neurotransmitter receptors or enzymes, potentially influencing metabolic processes. The unique arrangement of atoms in the spirocyclic structure allows for specific binding affinities that can be exploited in drug design.
Case Studies
- Anticancer Activity : Research on spiro[3.3]heptane derivatives has shown promising results in anticancer assays. For instance, modifications to the spiro structure have been incorporated into known anticancer drugs like sonidegib and vorinostat, enhancing their potency against cancer cell lines .
- Neurotransmitter Interaction : Studies indicate that the compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders . The binding affinity with serotonin and dopamine receptors has been a focus of ongoing research.
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes involved in metabolic pathways has been documented, indicating its potential as a therapeutic agent in metabolic disorders .
Data Table of Biological Activities
Synthesis and Modification
The synthesis of this compound involves several steps typical for carboxylic acids and amides. The synthetic versatility allows for modifications that can enhance desired biological properties .
科学研究应用
Medicinal Chemistry Applications
Bioisosteric Replacement:
The spiro[3.3]heptane core of this compound has been identified as a saturated benzene bioisostere, which can replace aromatic rings in drug design. This structural modification enhances the pharmacological properties of several drugs. For instance, it has been incorporated into anticancer drugs like sonidegib and vorinostat, demonstrating improved potency compared to their benzene-containing counterparts .
Anticancer Activity:
Research indicates that derivatives of spiro[3.3]heptane exhibit promising anticancer activity. The incorporation of this scaffold into drug formulations has shown to enhance efficacy in biological assays, suggesting its potential as a lead compound for developing new cancer therapies .
Neuropharmacology:
The compound's structural features allow it to modulate NMDA receptor activity, which is crucial in the treatment of neurological disorders. Compounds derived from spiro[3.3]heptane have been explored for their ability to enhance neuroprotective effects and improve cognitive function in preclinical models .
Synthetic Chemistry Applications
Synthesis of Complex Molecules:
The unique structure of 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid facilitates the synthesis of complex organic molecules. Its rigid framework allows for the development of stereochemically diverse compounds through various synthetic pathways, including the Strecker reaction and cycloaddition methods .
Chiral Auxiliary Use:
In synthetic applications, the compound serves as a chiral auxiliary, aiding in the asymmetric synthesis of other biologically active molecules. This property is particularly valuable in creating enantiomerically pure products necessary for pharmaceutical applications .
Case Study 1: Anticancer Drug Development
A study evaluated the anticancer properties of a series of spiro[3.3]heptane derivatives based on this compound. The results indicated that these derivatives showed enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics, highlighting their potential as novel anticancer agents.
Case Study 2: Neuroprotective Agents
Another investigation focused on the neuroprotective effects of spiro[3.3]heptane derivatives in models of neurodegeneration. The results demonstrated that these compounds could significantly reduce neuronal death and improve cognitive outcomes, suggesting their potential application in treating conditions like Alzheimer's disease.
属性
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-9-7-10(11(16)17)14(9)5-4-6-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOIMVNHKGBCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C12CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2416243-62-2 |
Source
|
Record name | 3-({[(tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。